![molecular formula C17H12F4N4O3S3 B2616065 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 478045-36-2](/img/structure/B2616065.png)
2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is also known as Flufenacet . It is a selective herbicide used to control grasses and some broad-leaved weeds . It is moderately soluble in water, not highly volatile but may be persistent in soil and water/sediment systems under certain conditions . It is moderately toxic to humans via the oral route and is considered to be a skin sensitiser .
Synthesis Analysis
The synthesis of such compounds often involves the use of fluorosulfonyl radicals . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of atoms including fluorine, sulfur, nitrogen, and carbon . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution . Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes .Physical And Chemical Properties Analysis
The compound is moderately soluble in water, is not highly volatile but may, under certain conditions, be persistent in soil and water/sediment systems . It is moderately toxic to humans via the oral route and is considered to be a skin sensitiser .Applications De Recherche Scientifique
Glutaminase Inhibition
The compound is structurally related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). This relationship suggests potential applications in inhibiting GLS, which is important in understanding therapeutic potentials in various diseases, including cancer. Analogues of BPTES, similar to the compound , have shown promise in attenuating the growth of lymphoma cells both in vitro and in vivo, indicating its potential in cancer treatment research (Shukla et al., 2012).
Anticancer Activity
Several sulfonamide derivatives, related to the compound, have been studied for their cytotoxic activities against cancer cell lines. The compound's structural similarity to these derivatives implies its potential application in cancer research. Some derivatives have demonstrated significant potency against breast cancer cell lines, suggesting a potential role in developing cancer therapeutics (Ghorab et al., 2015).
Antimicrobial Properties
Novel heterocyclic compounds incorporating a sulfamoyl moiety, structurally related to the compound, have been synthesized with potential use as antimicrobial agents. These compounds, including the thiadiazole derivatives, have been evaluated for both their antibacterial and antifungal activities, showing promising results. This suggests the compound's potential utility in antimicrobial research (Darwish et al., 2014).
Carbonic Anhydrase Inhibition
The compound is structurally similar to various halogenated sulfonamides, which have been synthesized and investigated as inhibitors of carbonic anhydrase (CA) IX, a tumor-associated isozyme. Such inhibitors have potential applications as antitumor agents, and the compound's structural relation implies its possible use in this field of research (Ilies et al., 2003).
Structural Analysis
The compound's structure may also be of interest in crystallographic studies, as similar compounds have been analyzed to understand the structural features of sulfonamides. These studies can provide insights into the interactions and properties of such compounds, which is crucial in drug design and development (Cai et al., 2009).
Fluorine-Containing Heterocyclic Derivatives
Compounds structurally related to acetazolamide, which include the compound , have been modified to yield heterocyclic compounds with the CF3 substituent. These modifications can lead to new molecules with potential medical applications (Sokolov & Aksinenko, 2012).
Mécanisme D'action
The biological activities of compounds like this are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of this compound will be discovered in the future .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[(4-fluorophenyl)sulfonylamino]phenyl]sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N4O3S3/c18-10-5-7-11(8-6-10)31(27,28)25-12-3-1-2-4-13(12)29-9-14(26)22-16-24-23-15(30-16)17(19,20)21/h1-8,25H,9H2,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIRLBMQLSLDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)SCC(=O)NC3=NN=C(S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2615982.png)
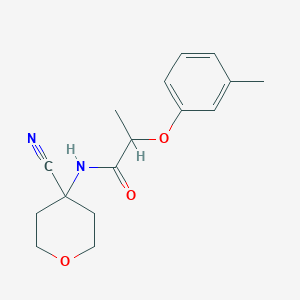
![2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2615984.png)
![6-Tert-butyl-2-[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2615985.png)
![N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/no-structure.png)


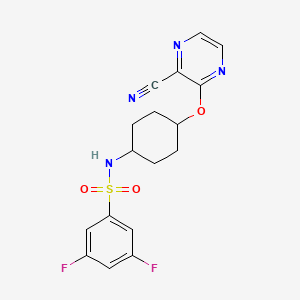
![[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B2615995.png)
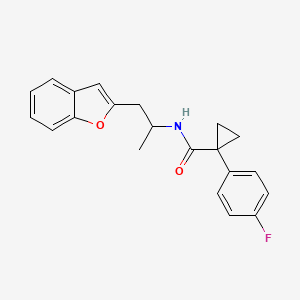
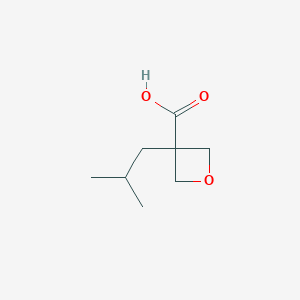
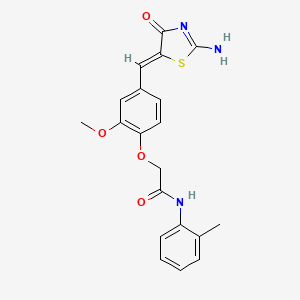
![(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2616005.png)